Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate
Description
Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate is a synthetic ester featuring a piperidine core substituted with a methyl(phenyl)carbamoyl group and a conjugated α,β-unsaturated ester moiety. The (E)-configuration of the double bond ensures structural rigidity, while the carbamoyl group introduces hydrogen-bonding capabilities, influencing both solubility and target interactions .
Properties
IUPAC Name |
methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-19(15-6-4-3-5-7-15)18(23)14-10-12-20(13-11-14)16(21)8-9-17(22)24-2/h3-9,14H,10-13H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMRHWWZCGGKGU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a piperidine ring, which is significant for its biological interactions.
Research indicates that compounds similar to this compound often act through modulation of G protein-coupled receptors (GPCRs). These receptors are crucial for various physiological processes, including neurotransmission and hormone secretion. The interaction with GPCRs can lead to downstream signaling pathways that affect cellular responses such as:
- Inhibition of insulin secretion : Related compounds have shown effects on pancreatic beta-cell function, impacting insulin release in diabetes models .
- Modulation of pain pathways : Similar piperidine derivatives have been studied for their analgesic properties, potentially providing relief in chronic pain conditions .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
-
Antidiabetic Effects :
A study evaluated the compound's effect on insulin secretion in isolated rat islets. The results indicated that the compound significantly enhanced insulin release, suggesting its potential as a therapeutic agent for type 2 diabetes management . -
Analgesic Properties :
In an animal model of neuropathic pain, derivatives of the compound were tested for their ability to alleviate pain. The results showed a marked reduction in pain scores compared to controls, indicating a promising analgesic effect linked to GPCR activity . -
Neuroprotection :
Research has indicated that similar piperidine compounds may provide neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C27H36N2O4
Molecular Weight : 452.6 g/mol
IUPAC Name : 2-ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
CAS Number : 135062-02-1
The compound features a piperidine ring, which is known for its biological activity, particularly in the central nervous system. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Medicinal Chemistry
Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate has been investigated for its potential as an antidiabetic agent. It acts as a non-sulfonylurea hypoglycemic agent, influencing insulin secretion from pancreatic beta-cells. Studies have shown that derivatives of this compound can be labeled with fluorine isotopes for imaging purposes in positron emission tomography (PET), aiding in the non-invasive assessment of beta-cell function in diabetes .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it relevant in neuropharmacological research. It has been studied for its effects on dopamine and serotonin receptors, which are crucial in treating disorders such as depression and schizophrenia. The structural features of the compound allow it to penetrate the blood-brain barrier effectively, enhancing its therapeutic potential .
Anticancer Research
Recent studies have explored the cytotoxic properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells, suggesting its potential as a chemotherapeutic agent .
Case Study 1: Diabetes Management
A study conducted on diabetic rat models demonstrated that this compound significantly reduced blood glucose levels. The mechanism was attributed to enhanced insulin secretion and improved insulin sensitivity, indicating its potential utility in managing type 2 diabetes .
Case Study 2: Neuroprotective Effects
In a neurotoxicity model using neuronal cell cultures exposed to oxidative stress, the compound exhibited protective effects by reducing cell death and promoting neuronal survival. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antidiabetic agent influencing insulin secretion | Reduces blood glucose levels in diabetic models |
| Neuropharmacology | Modulates neurotransmitter systems | Potential treatment for depression and schizophrenia |
| Anticancer Research | Cytotoxic effects against cancer cell lines | Inhibits proliferation and induces apoptosis |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | Reduces cell death in neurotoxicity models |
Chemical Reactions Analysis
Nucleophilic Additions at α,β-Unsaturated Carbonyl
The conjugated enone system (C=O and C=C) exhibits electrophilic character, enabling Michael addition reactions.
Key Insight : The electron-withdrawing ester group enhances electrophilicity at the β-carbon, favoring regioselective additions.
Hydrolysis of Ester Functionality
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Products | Notes |
|---|---|---|
| Aqueous HCl (reflux) | Carboxylic acid derivative | Acid-catalyzed ester cleavage |
| NaOH/H₂O | Sodium carboxylate intermediate | Saponification followed by acid workup |
Example : Analog compounds like methyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoate undergo hydrolysis to yield water-soluble carboxylates .
Reduction of Reactive Moieties
Selective reduction pathways are feasible:
| Target Site | Reagents | Outcome |
|---|---|---|
| α,β-Unsaturated bond | H₂/Pd-C | Saturated ketone ester |
| Ketone group | NaBH₄, LiAlH₄ | Secondary alcohol (may require protection) |
Caution : Competitive reduction of both the double bond and ketone is possible without controlled conditions .
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions:
| Dienophile | Conditions | Product Type |
|---|---|---|
| Maleic anhydride | Thermal (Δ) | Six-membered cyclic adduct |
| Tetrazines | Room temperature | Pyridazine derivatives |
Evidence : Patent data highlights cycloadditions with tetrasubstituted alkenes under mild conditions.
Piperidine Ring Functionalization
The carbamoyl group (-NH-C(O)-) on the piperidine ring enables further modifications:
| Reaction | Reagents | Outcome |
|---|---|---|
| Alkylation | R-X (alkyl halides) | N-alkylated piperidine derivatives |
| Acylation | Acid chlorides | Introduction of new acyl groups |
Note : Steric hindrance from the methyl(phenyl) group may limit reactivity at the carbamoyl nitrogen.
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural Analogues and Their Properties
*Calculated based on molecular formula C₁₉H₂₂N₂O₄. †Molecular weight reported in .
Key Differences and Implications
Substituent Effects: The methyl(phenyl)carbamoyl group in the target compound introduces a polar, hydrogen-bonding motif absent in the tert-butylphenyl analog (). This may enhance binding to biological targets (e.g., kinases or proteases) compared to the sterically hindered tert-butyl group . Fluorination often enhances bioavailability and resistance to oxidative metabolism .
Functional Group Impact :
- The methyl ester in the target compound increases lipophilicity, favoring membrane permeability but requiring esterase-mediated hydrolysis for activation. In contrast, the carboxylic acid in ’s compound is ionized at physiological pH, limiting passive diffusion but enabling direct target engagement without metabolic activation .
Synthetic Routes: outlines a two-step regioselective synthesis for β-keto-enoate esters, suggesting the target compound could be synthesized similarly by substituting tert-butylphenyl with methyl(phenyl)carbamoyl precursors . The difluoroethyl group in likely requires specialized fluorination steps, increasing synthetic complexity .
Q & A
Q. Q1. What are the most reliable synthetic routes for Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate?
Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and carbamate formation. Key steps include:
Piperidine Core Functionalization : Reacting 4-(methyl(phenyl)carbamoyl)piperidine with activated carbonyl intermediates.
But-2-enoate Esterification : Using methyl acrylate derivatives under controlled pH (e.g., sodium acetate buffer at pH 4.6) to stabilize intermediates .
Stereochemical Control : Employing Z/E-selective catalysts or chiral auxiliaries to ensure the (E)-configuration of the double bond .
Critical Note : Purity assessment via HPLC with methanol-buffer mobile phases (65:35 v/v) is recommended .
Basic Research: Analytical Characterization
Q. Q2. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?
Methodological Answer : A tiered approach is advised:
- Chromatography : Reverse-phase HPLC using a C18 column and UV detection (λ = 254 nm) with mobile phases optimized for polar carboxylates .
- Spectroscopy :
- FT-IR : Confirm carbamate C=O stretches (~1680–1720 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹).
- NMR : ¹³C NMR for piperidine ring conformation (δ 45–55 ppm) and but-2-enoate geometry (δ 120–130 ppm for vinyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research: Molecular Interactions
Q. Q3. How can researchers design experiments to investigate this compound’s interactions with disease-relevant enzymes?
Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to enzymes like acetylcholinesterase or kinases. Focus on the carbamoyl-piperidine motif’s hydrogen-bonding potential .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka, Kd) using immobilized enzyme targets .
- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays under varied pH (4.0–7.4) to assess pH-dependent activity .
Q. Table 1: Structural Analogs and Observed Bioactivities
Advanced Research: Environmental Impact
Q. Q4. What experimental frameworks are suitable for evaluating this compound’s environmental persistence and toxicity?
Methodological Answer : Adopt the INCHEMBIOL project’s long-term design :
- Abiotic Stability : Assess hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and varying temperatures (20–40°C).
- Biotic Degradation : Use OECD 301F (ready biodegradability) tests with activated sludge.
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48h LC₅₀) and algal growth inhibition tests .
Methodological Challenge: Data Contradictions
Q. Q5. How should researchers resolve discrepancies in bioactivity data between structural analogs?
Methodological Answer :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and exclude studies with unvalidated purity (<95% by HPLC) .
- Molecular Dynamics (MD) Simulations : Identify conformational flexibility in the carbamoyl-piperidine moiety that may explain differential binding .
- Dose-Response Repetition : Replicate assays under controlled conditions (e.g., 37°C, pH 7.4, 5% CO₂) to minimize experimental variability .
Experimental Design: Stability Profiling
Q. Q6. What statistical designs are optimal for stability studies under varied storage conditions?
Methodological Answer :
- Factorial Design : Test temperature (−20°C, 4°C, 25°C), humidity (30–70% RH), and light exposure using a randomized block design with four replicates .
- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life at 40°C/75% RH over 6 months .
- Degradation Product Identification : LC-MS/MS to track byproducts (e.g., hydrolyzed carbamate or oxidized piperidine) .
Q. Guidelines for Researchers :
- Data Transparency : Report HPLC conditions, NMR solvent systems, and assay controls to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
